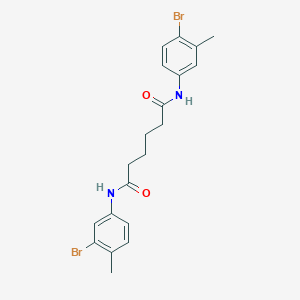
N-(3-bromo-4-methylphenyl)-N'-(4-bromo-3-methylphenyl)hexanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-bromo-4-methylphenyl)-N'-(4-bromo-3-methylphenyl)hexanediamide, also known as BBH7, is a chemical compound that has been widely studied for its potential applications in scientific research. BBH7 is a derivative of the widely used pharmaceutical drug gabapentin, which is commonly used to treat seizures and neuropathic pain. BBH7 has been found to have a range of unique properties that make it a promising candidate for use in scientific research.
Mecanismo De Acción
The exact mechanism of action of N-(3-bromo-4-methylphenyl)-N'-(4-bromo-3-methylphenyl)hexanediamide is not yet fully understood, but it is believed to work by modulating the activity of certain neurotransmitters in the brain. Specifically, N-(3-bromo-4-methylphenyl)-N'-(4-bromo-3-methylphenyl)hexanediamide has been found to bind to a subtype of voltage-gated calcium channels known as the alpha-2-delta subunit, which is involved in the release of neurotransmitters such as glutamate and substance P.
Biochemical and Physiological Effects
Studies have shown that N-(3-bromo-4-methylphenyl)-N'-(4-bromo-3-methylphenyl)hexanediamide has a range of biochemical and physiological effects, including the ability to reduce the release of glutamate and substance P in the brain. This makes it a promising candidate for the development of new drugs for the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(3-bromo-4-methylphenyl)-N'-(4-bromo-3-methylphenyl)hexanediamide in lab experiments is its unique properties, which make it a promising candidate for the development of new drugs. However, there are also some limitations to its use, including the fact that it is a relatively new compound and there is still much to be learned about its properties and potential applications.
Direcciones Futuras
There are many potential future directions for research on N-(3-bromo-4-methylphenyl)-N'-(4-bromo-3-methylphenyl)hexanediamide, including further studies on its mechanism of action and potential applications in the treatment of neurological disorders. Other areas of research could include the development of new synthetic methods for producing N-(3-bromo-4-methylphenyl)-N'-(4-bromo-3-methylphenyl)hexanediamide, as well as the investigation of its potential applications in other areas of scientific research. Overall, N-(3-bromo-4-methylphenyl)-N'-(4-bromo-3-methylphenyl)hexanediamide is a promising compound with many potential applications in scientific research and drug development.
Métodos De Síntesis
The synthesis of N-(3-bromo-4-methylphenyl)-N'-(4-bromo-3-methylphenyl)hexanediamide involves a multi-step process that begins with the reaction of 3-bromo-4-methylbenzoyl chloride and 4-bromo-3-methylbenzoyl chloride with hexanediamine. The resulting product is then purified and characterized using a variety of analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
N-(3-bromo-4-methylphenyl)-N'-(4-bromo-3-methylphenyl)hexanediamide has been studied for its potential applications in a wide range of scientific research areas, including neuroscience, pharmacology, and medicinal chemistry. One of the most promising applications of N-(3-bromo-4-methylphenyl)-N'-(4-bromo-3-methylphenyl)hexanediamide is in the development of new drugs for the treatment of neurological disorders such as epilepsy and neuropathic pain.
Propiedades
IUPAC Name |
N'-(3-bromo-4-methylphenyl)-N-(4-bromo-3-methylphenyl)hexanediamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22Br2N2O2/c1-13-7-8-16(12-18(13)22)24-20(26)6-4-3-5-19(25)23-15-9-10-17(21)14(2)11-15/h7-12H,3-6H2,1-2H3,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDSKECCWSSBLNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CCCCC(=O)NC2=CC(=C(C=C2)Br)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22Br2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-5-[(dimethylamino)sulfonyl]-2-methoxybenzamide](/img/structure/B4940658.png)
![1-[4-(3,4-dimethylphenoxy)butoxy]-2-methoxy-4-methylbenzene](/img/structure/B4940661.png)
![methyl 4-({4-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-piperidinyl}carbonyl)benzoate](/img/structure/B4940668.png)
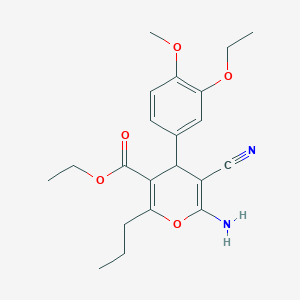
![N-isopropyl-5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine](/img/structure/B4940677.png)
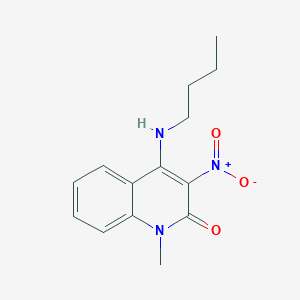
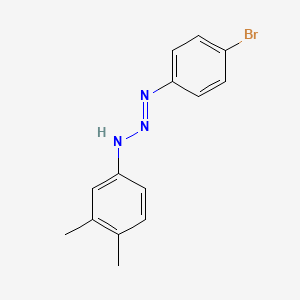
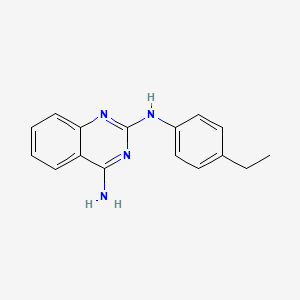
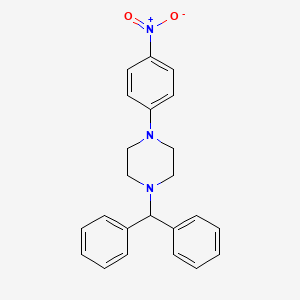
![3-(2-{5-[3-(1-azepanyl)-3-oxopropyl]-1,3,4-oxadiazol-2-yl}ethyl)-1H-indole](/img/structure/B4940705.png)

![2-{4-[3-(1H-1,2,3-benzotriazol-1-yl)-2-hydroxypropoxy]phenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4940721.png)
![N-({[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-chloro-4-methylbenzamide](/img/structure/B4940728.png)
![2-hydroxy-N'-[1-methyl-3-oxo-3-(2,6,6-trimethyl-3-cyclohexen-1-yl)propyl]benzohydrazide](/img/structure/B4940732.png)